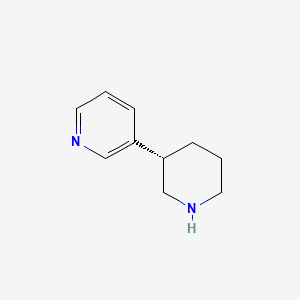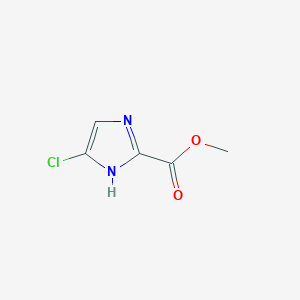
Methyl 5-chloro-1H-imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-1H-イミダゾール-2-カルボン酸メチル: は、イミダゾールファミリーに属する化学化合物です。イミダゾールは、環構造中に窒素原子を含む複素環式化合物です。この特定の化合物は、イミダゾール環の2位にメチルエステル基、5位に塩素原子が存在することを特徴としています。これは、さまざまな化学反応で一般的に使用されており、さまざまな科学分野で応用されています。
準備方法
合成経路と反応条件:
方法1: 一般的な方法の1つは、チオニルクロリドなどの脱水剤の存在下で、5-クロロ-1H-イミダゾール-2-カルボン酸をメタノールと反応させる方法です。この反応は通常、還流条件下で行われ、5-クロロ-1H-イミダゾール-2-カルボン酸メチルが生成されます。
方法2: 別の方法は、メタノールと触媒量の硫酸を使用して、5-クロロ-1H-イミダゾール-2-カルボン酸をエステル化する方法です。この方法でも、反応混合物を還流する必要があります。
工業生産方法: 5-クロロ-1H-イミダゾール-2-カルボン酸メチルの工業生産は、多くの場合、自動反応器を使用した大規模エステル化プロセスを伴います。反応条件は、製品の収率と純度が最大になるように最適化されます。連続フロー反応器や蒸留や結晶化などの高度な精製技術の使用は、工業環境では一般的です。
化学反応の分析
反応の種類:
置換反応: 5-クロロ-1H-イミダゾール-2-カルボン酸メチルは、塩素原子がアミンやチオールなどの他の求核剤と置換される求核置換反応を受けます。
酸化反応: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化し、対応するイミダゾール誘導体を得ることができます。
還元反応: この化合物の還元は、水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元されたイミダゾール誘導体の生成につながります。
一般的な試薬と条件:
置換反応: アジ化ナトリウム、1級アミン、またはチオールなどの試薬が一般的に使用されます。これらの反応は、通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性溶媒中で、高温で行われます。
酸化反応: 過マンガン酸カリウムまたは過酸化水素を、制御された温度条件下で、水性または有機溶媒中で使用します。
還元反応: 水素化アルミニウムリチウムを、不活性雰囲気下で、無水エーテルまたはテトラヒドロフラン(THF)中で使用します。
主な生成物:
置換反応: 置換されたイミダゾール誘導体の生成。
酸化反応: 酸化されたイミダゾール誘導体の生成。
還元反応: 還元されたイミダゾール誘導体の生成。
科学的研究の応用
化学: 5-クロロ-1H-イミダゾール-2-カルボン酸メチルは、さまざまな医薬品や農薬の合成における中間体として使用されます。これは、より複雑な分子の調製のためのビルディングブロックとして役立ちます。
生物学: 生物学的研究では、この化合物は、酵素阻害やタンパク質-リガンド相互作用を研究するために使用されます。また、新しい生化学的アッセイの開発にも使用されています。
医学: この化合物は、新しい薬剤の開発のための医薬品化学において潜在的な応用があります。これは、その抗菌作用、抗真菌作用、および抗がん作用について調査されています。
産業: 工業部門では、5-クロロ-1H-イミダゾール-2-カルボン酸メチルは、特殊化学品や材料の製造に使用されます。また、染料や顔料の合成にも使用されています。
作用機序
5-クロロ-1H-イミダゾール-2-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。生物系では、これは、その活性部位に結合することにより、特定の酵素を阻害し、それらの触媒活性をブロックすることができます。この化合物は、細胞受容体やシグナル伝達経路とも相互作用し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物:
4-イミダゾールカルボン酸メチル: 類似の構造ですが、エステル基が4位にあります。
2-メチルイミダゾール: 塩素原子とエステル基がありません。そのため、特定の化学反応では反応性が低くなります。
5-クロロ-1-メチルイミダゾール: 類似の構造ですが、エステル基がありません。そのため、溶解性と反応性に影響を与えます。
独自性: 5-クロロ-1H-イミダゾール-2-カルボン酸メチルは、塩素原子とエステル基の両方が存在するため、独特です。これらの基は、異なる化学的性質を付与します。塩素原子は、置換反応における反応性を高め、エステル基は、有機溶媒への溶解性を高めます。これらの特徴は、さまざまな合成や研究用途において、この化合物を汎用性の高いものにします。
類似化合物との比較
Methyl 4-imidazolecarboxylate: Similar structure but with the ester group at the fourth position.
2-Methylimidazole: Lacks the chlorine atom and ester group, making it less reactive in certain chemical reactions.
5-Chloro-1-methylimidazole: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 5-chloro-1H-imidazole-2-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical properties. The chlorine atom enhances its reactivity in substitution reactions, while the ester group increases its solubility in organic solvents. These features make it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
1211589-29-5 |
|---|---|
分子式 |
C5H5ClN2O2 |
分子量 |
160.56 g/mol |
IUPAC名 |
methyl 5-chloro-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) |
InChIキー |
ANZLBCHQPCPWQF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



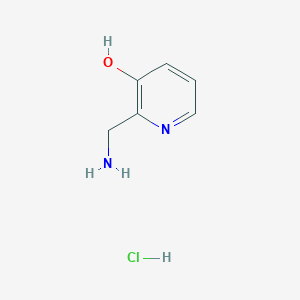
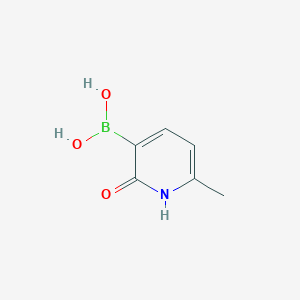

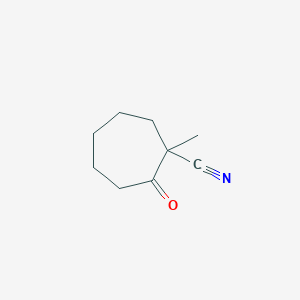
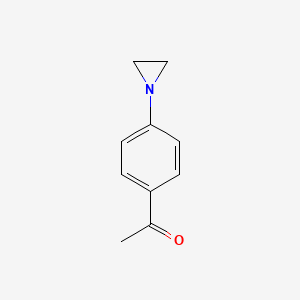

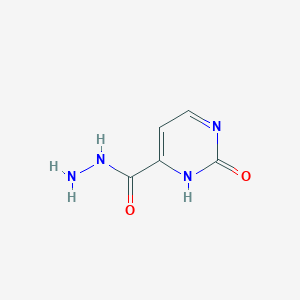

![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11920045.png)
![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)
![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)
